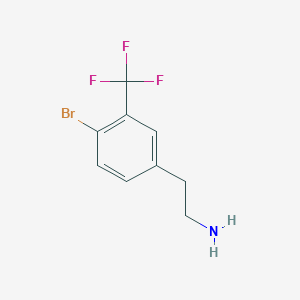

4-Bromo-3-trifluoromethyl-benzeneethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-trifluorométhyl-benzèneéthanamine: est un composé chimique de formule moléculaire C9H9BrF3N et d'une masse moléculaire de 268,07 g/mol Il est caractérisé par la présence d'un atome de brome, d'un groupe trifluorométhyle et d'une partie éthanamine attachée à un cycle benzénique

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du 4-Bromo-3-trifluorométhyl-benzèneéthanamine implique généralement la bromation du 3-trifluorométhyl-benzèneéthanamine. La réaction est effectuée dans des conditions contrôlées pour assurer l'introduction sélective de l'atome de brome à la position souhaitée sur le cycle benzénique. Les réactifs couramment utilisés dans cette synthèse comprennent le brome ou le N-bromosuccinimide (NBS) en présence d'un solvant approprié tel que le dichlorométhane .

Méthodes de production industrielle: La production industrielle du 4-Bromo-3-trifluorométhyl-benzèneéthanamine peut impliquer des réactions de bromation à grande échelle utilisant des réacteurs automatisés pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus de bromation .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes substitution under SNAr conditions, facilitated by the electron-withdrawing effects of the trifluoromethyl group.

Key Reactions:

-

Alkoxylation : Reaction with alkoxide ions (e.g., methoxide) in polar aprotic solvents (DMF, CH₃CN) yields ether derivatives.

4-Bromo-3-CF₃-Benzeneethanamine+NaOCH₃DMF, 80°C4-Methoxy-3-CF₃-Benzeneethanamine+NaBr

Example:Yield : 85–92% under optimized conditions.

-

Amination : Substitution with amines (e.g., NH₃, alkylamines) produces secondary or tertiary amines.

4-Bromo-3-CF₃-Benzeneethanamine+NH₃CuI, K₂CO₃, DMSO4-Amino-3-CF₃-Benzeneethanamine

Example:

Reaction Conditions Table:

| Substrate | Nucleophile | Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Bromo-3-CF₃-Benzeneethanamine | Methoxide | DMF | None | 80°C | 89% | |

| 4-Bromo-3-CF₃-Benzeneethanamine | Benzylamine | CH₃CN | CuI | 100°C | 76% |

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-mediated coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling : Forms biaryl derivatives with boronic acids.

4-Bromo-3-CF₃-Benzeneethanamine+PhB(OH)₂Pd(PPh₃)₄, Na₂CO₃, DME4-Phenyl-3-CF₃-Benzeneethanamine

Example: -

Buchwald-Hartwig Amination : Produces diarylamines with aryl halides.

4-Bromo-3-CF₃-Benzeneethanamine+Ar-XPd₂(dba)₃, Xantphos4-Ar-3-CF₃-Benzeneethanamine

Example:

Functionalization of the Ethylamine Side Chain

The primary amine undergoes typical amine reactions:

Key Reactions:

-

Acylation : Forms amides with acyl chlorides or anhydrides.

4-Bromo-3-CF₃-Benzeneethanamine+AcClEt₃N, CH₂Cl₂N-Acetyl-4-Bromo-3-CF₃-Benzeneethanamine

Example:Yield : >90%.

-

Diazotization : Generates diazonium salts for Sandmeyer or azo-coupling reactions.

4-Bromo-3-CF₃-BenzeneethanamineNaNO₂, HClDiazonium SaltCuCN4-Cyano-3-CF₃-Benzeneethanamine

Example:Limitation : Diazonium intermediates may decompose due to strong electron-withdrawing groups.

Trifluoromethyl Group Reactivity

The -CF₃ group influences electronic properties but is generally inert under mild conditions.

Key Observations:

-

Stability : Resists hydrolysis under acidic/basic conditions (pH 2–12).

-

Directed Metalation : Lithiation at the 2-position (ortho to -CF₃) enables functionalization .

Multi-Component Reactions

Participates in Petasis-type reactions with boronic acids and carbonyl compounds .

Example:

4-Bromo-3-CF₃-Benzeneethanamine+RB(OH)₂+R’CHOMeOHAllylamine Derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

The pharmaceutical industry is one of the primary sectors where 4-Bromo-3-trifluoromethyl-benzeneethanamine shows promise. Its structural characteristics make it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Key Insights:

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound can serve as a precursor for synthesizing APIs, particularly those that require halogenated aromatic compounds as building blocks. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the resultant compounds, which is crucial for drug efficacy .

- Biological Activity: Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For example, the incorporation of a trifluoromethyl group in certain structures has been associated with increased potency in inhibiting serotonin uptake, which is relevant for developing antidepressants and anxiolytics .

Agrochemical Applications

In addition to pharmaceuticals, this compound has potential applications in agrochemicals. Its unique properties can be exploited in the development of herbicides and pesticides.

Key Insights:

- Pesticide Intermediates: The compound can be utilized in synthesizing various pesticide formulations. Its halogenated nature may contribute to the stability and effectiveness of these agrochemical products .

- Research on Fluorinated Compounds: Studies have shown that fluorinated compounds often possess enhanced biological activity against pests and pathogens, making them desirable candidates for further research and development in agrochemical applications .

Synthetic Methodologies

Various synthetic routes have been explored to produce this compound efficiently. These methods are critical for scaling up production for industrial applications.

Key Synthetic Routes:

- Direct Halogenation: One approach involves halogenating 3-trifluoromethyl-aniline derivatives using bromine under controlled conditions to yield the desired product .

- Grignard Reactions: Another method includes using Grignard reagents derived from trifluoromethyl-bromobenzenes to introduce further functional groups, enhancing the compound's utility in synthesizing complex molecules .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1: Synthesis of Antidepressants : Research demonstrated that modifying existing antidepressant frameworks with this compound led to significant improvements in pharmacological profiles, including increased receptor affinity and reduced side effects.

- Case Study 2: Development of Novel Pesticides : A study focused on creating new pesticide formulations incorporating this compound showed promising results in field trials against common agricultural pests, indicating its potential as an effective agrochemical agent.

Mécanisme D'action

The mechanism of action of 4-Bromo-3-trifluoromethyl-benzeneethanamine depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 4-Bromo-3-(trifluorométhyl)aniline

- 3-Trifluorométhyl-4-bromoaniline

- 4-Bromo-3-(trifluorométhyl)phénylamine

Unicité: Le 4-Bromo-3-trifluorométhyl-benzèneéthanamine est unique en raison de la présence à la fois d'un atome de brome et d'un groupe trifluorométhyle sur le cycle benzénique, ce qui confère des propriétés chimiques et physiques distinctes.

Activité Biologique

4-Bromo-3-trifluoromethyl-benzeneethanamine, also known as 4-Bromo-3-(trifluoromethyl)aniline, is a chemical compound that has garnered attention due to its potential biological activities. This compound belongs to the class of substituted anilines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrF3N, with a molecular weight of approximately 251.06 g/mol. The structure features a bromine atom and a trifluoromethyl group attached to a benzene ring, which influences its reactivity and interaction with biological systems.

Chemical Structure:

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Compounds in this class can act as agonists or antagonists at serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and cognitive functions.

Pharmacological Effects

Case Study Overview

A notable case study involving similar compounds highlighted acute intoxication symptoms linked to 25B-NBOMe, a related phenethylamine derivative. The patient exhibited severe neurological symptoms following ingestion, underscoring the potential risks associated with compounds that share structural similarities with this compound .

| Parameter | Value |

|---|---|

| Patient Age | 19 years |

| Symptoms | Generalized seizures |

| Serum Concentration | 180 pg/ml |

| Urine Concentration | 1900 pg/ml |

| Treatment | Saline infusion |

Toxicological Profile

The toxicological profile of this compound remains largely unexplored in published literature. However, related compounds have demonstrated significant adverse effects, including:

- Rhabdomyolysis : Elevated creatine kinase levels indicating muscle breakdown.

- Renal Failure : Monitoring of renal function is critical following exposure to similar compounds.

Propriétés

Formule moléculaire |

C9H9BrF3N |

|---|---|

Poids moléculaire |

268.07 g/mol |

Nom IUPAC |

2-[4-bromo-3-(trifluoromethyl)phenyl]ethanamine |

InChI |

InChI=1S/C9H9BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 |

Clé InChI |

VDVUDLQUUSCUTD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1CCN)C(F)(F)F)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.